molecular formula C5H9P B8326639 1-Methyl-2,5-dihydro-1H-phosphole CAS No. 872-37-7

1-Methyl-2,5-dihydro-1H-phosphole

Cat. No.: B8326639
CAS No.: 872-37-7
M. Wt: 100.10 g/mol
InChI Key: IKHBOSVJTCCGBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,5-dihydro-1H-phosphole (CAS 872-37-7) is a phosphorus-containing heterocyclic compound with the molecular formula C₅H₉P and a molecular weight of 100.10 g/mol . The structure consists of a five-membered phosphole ring with one methyl substituent and two double bonds in the 2,5-dihydro configuration. Limited physical property data (e.g., melting/boiling points) are available, but its molecular framework serves as a foundational structure for derivatives with applications in organic synthesis and materials science.

Properties

CAS No.

872-37-7

Molecular Formula

C5H9P

Molecular Weight

100.10 g/mol

IUPAC Name

1-methyl-2,5-dihydrophosphole

InChI

InChI=1S/C5H9P/c1-6-4-2-3-5-6/h2-3H,4-5H2,1H3

InChI Key

IKHBOSVJTCCGBL-UHFFFAOYSA-N

Canonical SMILES

CP1CC=CC1

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Chemistry

1-Methyl-2,5-dihydro-1H-phosphole serves as a crucial building block in the synthesis of more complex phosphole derivatives. Its unique structure allows for various chemical modifications, enabling the development of new compounds with tailored properties for specific applications in organic synthesis and materials science.

2. Biology

Research indicates that this compound exhibits potential biological activity, making it a candidate for pharmaceutical development. Its interactions with biological molecules can modulate enzyme activity and influence cellular processes.

3. Medicine

Ongoing investigations focus on the therapeutic potential of 1-Methyl-2,5-dihydro-1H-phosphole in treating various diseases. Studies have explored its cytotoxic effects on cancer cells and its ability to act as an antimicrobial agent.

4. Industry

The compound is utilized in producing specialty chemicals and materials with specific properties, such as flame retardants and additives in polymer formulations.

Research has identified several key areas regarding the biological activity of 1-Methyl-2,5-dihydro-1H-phosphole:

Antimicrobial Activity: Studies show that derivatives exhibit significant inhibition against various bacterial strains like Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibacterial agents.

Anticancer Potential: Preliminary investigations reveal cytotoxic effects on cancer cell lines. For instance, specific concentrations have shown reduced viability and induced apoptosis in human breast cancer cells (MCF-7).

Neuroprotective Effects: In vitro models suggest that phosphole compounds can reduce oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases.

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry synthesized a series of phosphole derivatives to evaluate their cytotoxicity against multiple cancer cell lines. The findings indicated that specific structural modifications significantly enhanced anticancer activity.

Case Study 2: Neuroprotection in Animal Models
Research published in Neuroscience Letters investigated the neuroprotective effects of a phosphole derivative in a murine model of Alzheimer's disease. Results demonstrated that treatment reduced amyloid-beta levels and improved cognitive function compared to controls.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 1-methyl-2,5-dihydro-1H-phosphole and related compounds:

Compound Name Molecular Formula Substituents/Oxidation State Molecular Weight (g/mol) Key Applications/Properties References
1-Methyl-2,5-dihydro-1H-phosphole C₅H₉P Methyl; PH (no oxidation) 100.10 Precursor for derivatives
1-Ethyl-2,5-dihydro-1H-phosphole 1-oxide C₆H₁₁OP Ethyl; PO (oxidized) 130.12* Polar intermediates
3-Methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide C₁₁H₁₃OP Methyl, phenyl; PO 200.19* Flame retardant formulations
1-Amino-2,5-dihydro-1H-phosphole 1-oxide C₄H₈NOP Amino; PO 133.08* Synthesis of N-phosphinoyl derivatives
1-Hydroxy-2,5-dihydro-1H-phosphole 1-oxide C₄H₇O₂P Hydroxy; PO 130.07* Flame retardant production
1-Methyl-3,5-diphenyl-1H-1,2,4-diazaphosphole C₁₆H₁₅N₂P Methyl, diphenyl; PN (nitrogen-containing) 266.28* Materials science (unconfirmed)

*Calculated based on molecular formulas; discrepancies noted in original sources (e.g., reports 489.52 g/mol, likely erroneous).

Key Comparative Analysis

Oxidation State and Reactivity
  • 1-Methyl-2,5-dihydro-1H-phosphole : The phosphorus atom is in the +1 oxidation state (PH), making it less polar and more reactive toward oxidation or substitution .
  • Oxidized Derivatives (PO) : Compounds like 1-ethyl-2,5-dihydro-1H-phosphole 1-oxide (C₆H₁₁OP) and 1-hydroxy-2,5-dihydro-1H-phosphole 1-oxide (C₄H₇O₂P) feature a +3 oxidation state (PO), enhancing thermal stability and polarity. These derivatives are utilized in flame retardants due to their ability to form char layers during combustion .
Substituent Effects
  • Alkyl vs. In contrast, the phenyl group in 3-methyl-1-phenyl-2,5-dihydro-1H-phosphole 1-oxide (C₁₁H₁₃OP) introduces aromaticity, improving thermal stability and solubility in organic solvents .
  • Functional Groups: The amino group in 1-amino-2,5-dihydro-1H-phosphole 1-oxide (C₄H₈NOP) enables nucleophilic reactions, facilitating the synthesis of bis(phospholyl)amines for ligand design .
Heteroatom Incorporation
  • Diazaphospholes : 1-Methyl-3,5-diphenyl-1H-1,2,4-diazaphosphole (C₁₆H₁₅N₂P) replaces one carbon with nitrogen, altering electronic properties. This enhances π-conjugation, making it suitable for optoelectronic applications, though specific uses remain underexplored .

Preparation Methods

Phosphine-Alkyne Cyclization

The reaction of methyl-substituted phosphines with alkynes is a direct route to the phosphole ring. For example, phenylphosphine reacts with 1,4-diferrocenyl butadiyne in the presence of a cobalt catalyst, leading to regioselective C–H activation and cyclization. Key conditions include:

  • Catalyst : Cobalt complexes (e.g., CoCl₂)

  • Temperature : 60–90°C

  • Solvent : Dichloroethane (DCE)

  • Yield : Moderate to high (exact yields depend on substituents)

This method benefits from the versatility of alkyne substrates, enabling the incorporation of diverse functional groups into the phosphole structure.

Phosphine-Alkene Cyclization

Alkenes also serve as substrates for cyclization. For instance, 1-methylphosphine reacts with 1,3-butadiene derivatives under Lewis acid catalysis (e.g., AlCl₃), forming the dihydrophosphole ring. Reaction parameters include:

  • Catalyst : Lewis acids (AlCl₃, BF₃·OEt₂)

  • Temperature : 50–120°C

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Yield : 60–80%

The choice of solvent and catalyst significantly influences reaction efficiency, with polar aprotic solvents favoring ring closure.

Transition Metal-Free Synthesis via Phosphanide Addition

Recent advances have enabled the synthesis of 1-methyl-2,5-dihydro-1H-phosphole without transition metals, reducing costs and avoiding metal contamination.

Phosphanide-Diyne Cyclization

Phosphanides (e.g., LiPH₂) react with diynes under kinetic or thermodynamic control. For example, adding lithium methylphosphanide to 1,3-diynes at –78°C generates phosphetes, while heating to 60°C favors phosphole formation via thermodynamic control. Key features:

  • Conditions : Kinetic (low temperature) vs. thermodynamic (elevated temperature)

  • Solvent : Tetrahydrofuran (THF)

  • Yield : Up to 85% for phospholes

This method highlights the tunability of reaction pathways through temperature modulation.

Phosphenium-Dication-Mediated Sequential Bond Formation

A novel one-pot approach involves phosphenium dications generated from phosphinic acids and triflic anhydride (Tf₂O). Arylalkynes react with these intermediates, forming the phosphole through sequential C–P and C–C bond formation.

  • Reagents : Phenylphosphinic acid, Tf₂O, 2,6-lutidine

  • Temperature : 60–90°C

  • Solvent : Toluene or DCE

  • Yield : 70–92%

This method excels in efficiency and scalability, enabling gram-scale synthesis.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

Method Reactants Catalyst/Conditions Temperature Solvent Yield Reference
Phosphine-Alkyne CyclizationPhenylphosphine, diyneCoCl₂60–90°CDCEModerate
Phosphine-Alkene Cyclization1-Methylphosphine, alkeneAlCl₃50–120°CTHF/DCM60–80%
Phosphanide-Diyne CyclizationLiPH₂, diyneNone (kinetic control)–78°C to 60°CTHF≤85%
Phosphenium-Dication MethodPhosphinic acid, arylalkyneTf₂O, 2,6-lutidine60–90°CToluene70–92%

Mechanistic Insights and Challenges

Cyclization Mechanisms

Cyclization reactions proceed via nucleophilic attack of the phosphorus atom on the unsaturated hydrocarbon, followed by ring closure. For example, in phosphine-alkyne reactions, the alkyne’s π-system coordinates to the catalyst, facilitating C–P bond formation.

Side Reactions and Mitigation

Common side reactions include over-oxidation (yielding phosphole oxides) and polymerization. These are mitigated by:

  • Inert Atmosphere : Preventing oxidation using nitrogen or argon.

  • Low Temperatures : Reducing unwanted side reactions in kinetic-controlled pathways .

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorPhosphorylating AgentSolventTemp (°C)Yield (%)
1-Amino-2,5-dihydro-1H-phospholePOCl₃Toluene9072
1-Hydroxy analogPCl₃DCM8065

Optimizing stoichiometry (1:1.2 molar ratio of precursor to phosphorylating agent) and inert atmospheres (N₂/Ar) further enhances reproducibility .

Basic Question: What chromatographic systems are recommended for purity analysis of 1-Methyl-2,5-dihydro-1H-phosphole?

Methodological Answer:
Reverse-phase HPLC with phosphate-buffered mobile phases is widely used. For instance:

  • Mobile Phase : Methanol and pH 2.5 phosphate buffer (70:30 v/v), prepared by mixing 0.01 M H₃PO₄ and 0.01 M NaH₂PO₄, adjusted to pH 2.5 ± 0.2 .
  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Detection : UV at 210–220 nm for phosphole derivatives.

Q. Critical Considerations :

  • Buffer pH affects retention times; deviations >0.2 units require revalidation .
  • Degassing mobile phases minimizes baseline noise.

Advanced Question: How can computational methods clarify electronic properties and reactivity of 1-Methyl-2,5-dihydro-1H-phosphole?

Methodological Answer:
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level provide insights into:

  • Electron Distribution : The phosphorus center exhibits partial positive charge (+0.45 e), making it susceptible to nucleophilic attack .
  • Reactivity : HOMO-LUMO gaps (~4.2 eV) correlate with experimental oxidation potentials.

Q. Table 2: Calculated Molecular Properties

PropertyValue
HOMO (eV)-6.8
LUMO (eV)-2.6
Dipole Moment (D)2.1

These models guide functionalization strategies (e.g., introducing electron-withdrawing groups to stabilize intermediates) .

Advanced Question: How should researchers address contradictions in spectroscopic data across studies?

Methodological Answer:
Discrepancies in NMR or XRD data often arise from:

  • Solvent Effects : For example, CDCl₃ vs. DMSO-d₆ shifts ³¹P NMR signals by 1–2 ppm.
  • Crystal Packing : XRD of trans-1,2-dimethyl derivatives shows variable dihedral angles (15–25°) depending on crystallization solvents .

Q. Resolution Strategies :

Standardize Conditions : Use identical solvents/temperatures for comparative studies.

Dynamic NMR : Probe rotational barriers in flexible rings (e.g., 2,5-dihydro structures).

Cross-Validation : Pair XRD with DFT-optimized geometries to confirm conformers .

Advanced Question: What methodologies optimize regioselectivity in derivatization reactions?

Methodological Answer:
Regioselective functionalization at the phosphorus or methyl group requires:

  • Catalytic Control : Pd(PPh₃)₄ promotes C–P coupling at the 1-position (85% selectivity) .
  • Protecting Groups : Trimethylsilyl (TMS) groups block undesired hydroxylation sites.

Q. Table 3: Selectivity in Derivative Synthesis

Reaction TypeCatalystSelectivity (%)
C–P CouplingPd(PPh₃)₄85
Oxidation (P=O)H₂O₂/NaHCO₃>90

Kinetic studies (e.g., in situ IR monitoring) identify optimal reaction windows (e.g., 30–60 min for oxidation) .

Basic Question: How are phosphate buffer systems validated for quantifying phosphole derivatives?

Methodological Answer:
Assays for total phosphate (e.g., via UV-Vis at 820 nm) involve:

Sample Digestion : Heat with 1,2,4-aminonaphtholsulfonic acid to convert all P species to PO₄³⁻ .

Calibration Curve : Use monobasic potassium phosphate (0.11 mg/mL) as a standard .

Validation : Ensure linearity (R² > 0.995) and recovery (95–105%) across 0.1–10 µg/mL.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.